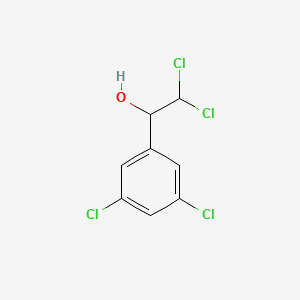
2,2-Dichloro-1-(3,5-dichlorophenyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dichloro-1-(3,5-dichlorophenyl)ethanol is an organic compound with the molecular formula C8H6Cl4O It is characterized by the presence of two chlorine atoms on the ethyl group and two chlorine atoms on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-1-(3,5-dichlorophenyl)ethanol typically involves the chlorination of 1-(3,5-dichlorophenyl)ethanol. The reaction is carried out under controlled conditions using chlorine gas or other chlorinating agents. The reaction temperature and solvent choice play a crucial role in determining the yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound often employs large-scale chlorination processes. The reaction is conducted in reactors equipped with temperature and pressure control systems to ensure optimal reaction conditions. The crude product is then purified using distillation or recrystallization techniques to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2,2-Dichloro-1-(3,5-dichlorophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into less chlorinated derivatives.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Formation of 3,5-dichlorobenzaldehyde or 3,5-dichlorobenzoic acid.
Reduction: Formation of 1-(3,5-dichlorophenyl)ethanol.
Substitution: Formation of various substituted phenyl derivatives
Scientific Research Applications
2,2-Dichloro-1-(3,5-dichlorophenyl)ethanol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,2-Dichloro-1-(3,5-dichlorophenyl)ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(2,3-Dichlorophenyl)piperazine: Shares structural similarities but differs in its pharmacological profile.
1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanone: Similar in structure but has different chemical properties and applications
Uniqueness
Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and industrial processes .
Properties
Molecular Formula |
C8H6Cl4O |
|---|---|
Molecular Weight |
259.9 g/mol |
IUPAC Name |
2,2-dichloro-1-(3,5-dichlorophenyl)ethanol |
InChI |
InChI=1S/C8H6Cl4O/c9-5-1-4(2-6(10)3-5)7(13)8(11)12/h1-3,7-8,13H |
InChI Key |
YDVYZQPMHZWCHP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C(C(Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















